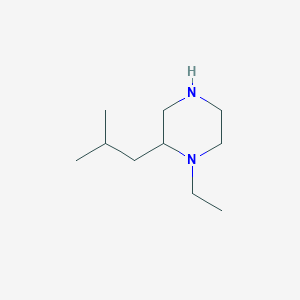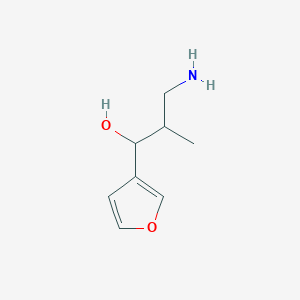![molecular formula C8H7ClN2O2 B13183928 2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13183928.png)
2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that features a furan ring substituted with a chloromethyl group and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole typically involves the reaction of 5-(chloromethyl)furfural with appropriate reagents to form the desired oxadiazole ring. One common method involves the cyclization of 5-(chloromethyl)furfural with hydrazine derivatives under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-[5-(Methyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with different substitution patterns.
5-(Hydroxymethyl)furan-2-carbaldehyde: A related compound with a hydroxymethyl group instead of a chloromethyl group.
2,5-Dimethylfuran: A simpler furan derivative with two methyl groups.
Uniqueness
2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole is unique due to the presence of both a chloromethyl group and an oxadiazole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H7ClN2O2 |
|---|---|
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
2-[5-(chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H7ClN2O2/c1-5-10-11-8(12-5)7-3-2-6(4-9)13-7/h2-3H,4H2,1H3 |
InChI-Schlüssel |
VTKYEJLUDXRMKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(O1)C2=CC=C(O2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


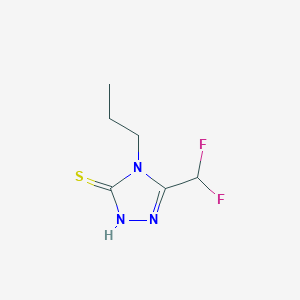
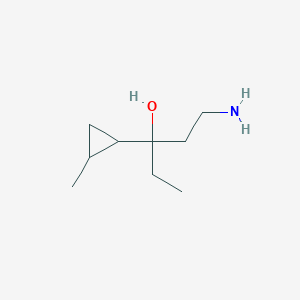


![2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13183879.png)


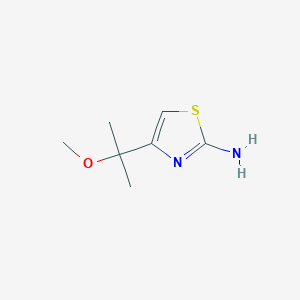
![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)
![(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid](/img/structure/B13183907.png)
